4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE
CAS No.: 41963-21-7
Cat. No.: VC4928870
Molecular Formula: C8H8BrNS
Molecular Weight: 230.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41963-21-7 |
---|---|
Molecular Formula | C8H8BrNS |
Molecular Weight | 230.12 |
IUPAC Name | 4-bromo-3-methylbenzenecarbothioamide |
Standard InChI | InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) |
Standard InChI Key | CXFZNWLAZQWBFI-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C(=S)N)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by the SMILES notation CC1=C(C=CC(=C1)C(=S)N)Br
, which specifies a benzene ring with substituents at the 1-, 3-, and 4-positions . The InChIKey CXFZNWLAZQWBFI-UHFFFAOYSA-N
further confirms its stereochemical uniqueness . Key structural features include:
-
Bromine atom at position 4, contributing to electrophilic reactivity.
-
Methyl group at position 3, enhancing steric effects.
-
Carbothioamide group (-C(=S)NH) at position 1, enabling hydrogen bonding and metal coordination .
Physicochemical Data
Predicted physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 230.12 g/mol | |
Predicted CCS (Ų) | 128.4 ([M+H]) | |
Boiling Point | Not reported | |
Melting Point | Not reported |
Collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact molecular geometry in gas-phase ions . The absence of reported melting/boiling points highlights gaps in experimental characterization.
Synthesis and Manufacturing
Optimization Challenges
Key hurdles include:
-
Regiochemical control during bromination to ensure substitution at the 4-position.
-
Purification of the carbothioamide product, which often requires chromatography or recrystallization .
Analytical Characterization
Spectroscopic Data
-
Mass Spectrometry (MS): The molecular ion peak at 228.96 ([M]) aligns with the molecular formula .
-
: Expected signals include:
Applications and Patent Landscape
Pharmaceutical Intermediates
The compound’s carbothioamide group makes it a candidate for synthesizing thioamide-containing drugs. Patent records (16 patents) highlight its use in preparing bioactive molecules, though specific targets remain undisclosed .
Material Science
Predicted applications include:
-
Coordination polymers: Thioamide ligands can bind transition metals (e.g., Zn) for catalytic or sensing applications .
-
Organic electronics: Bromine enhances molecular polarizability, potentially useful in optoelectronic materials .
Supplier | Purity | Price (1g) |
---|---|---|
CymitQuimica | ≥95% | 1,137.00 € |
BLD Pharm | ≥95% | Inquiry-based |
Ambeed | ≥95% | Inquiry-based |
Pricing reflects the compound’s niche application and complex synthesis.
Future Research Directions
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